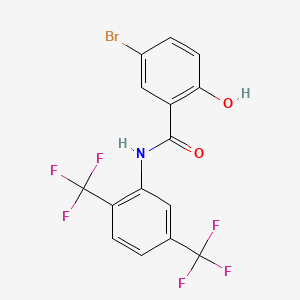

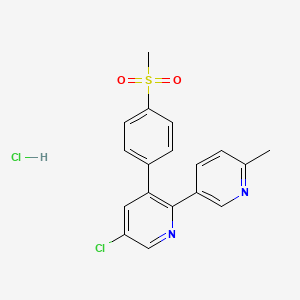

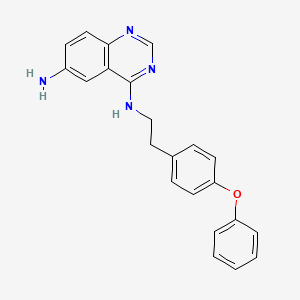

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline

概要

説明

QNZは、4-N-[2-(4-フェノキシフェニル)エチル]キナゾリン-4,6-ジアミンとしても知られており、キナゾリン誘導体です。これは元々、核因子κB(NF-κB)シグナル伝達経路のモジュレーターとして合成されました。 この化合物は、抗炎症、抗腫瘍、神経保護効果を含む重要な薬理学的活性を示しています .

作用機序

QNZは、主にNF-κBシグナル伝達経路を阻害することによって効果を発揮します。これは、NF-κBタンパク質複合体の特定の部位に結合して、その活性化とそれに続く標的遺伝子の転写を阻害します。 この阻害により、炎症や免疫反応に関与するプロ炎症性サイトカインやその他のメディエーターの産生が減少します . さらに、QNZはカルシウムシグナル伝達を調節し、ハンチントンタンパク質のレベルを低下させることにより、神経保護効果に貢献しています .

類似の化合物との比較

類似の化合物

ゲフィチニブ: 癌治療における上皮成長因子受容体(EGFR)阻害剤として使用される別のキナゾリン誘導体。

エルロチニブ: ゲフィチニブと同様に、非小細胞肺がんの治療のためのEGFR阻害剤として使用されます。

QNZの独自性

QNZは、他のキナゾリン誘導体の主な標的ではないNF-κBシグナル伝達経路の強力な阻害作用があるため、ユニークです。 カルシウムシグナル伝達を調節し、ハンチントンタンパク質のレベルを低下させる能力により、他の類似の化合物とはさらに区別されます .

生化学分析

Biochemical Properties

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) and has displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . Its target has been postulated to be heteromeric calcium channels containing TRPC1 as one of the subunits .

Cellular Effects

This compound has been shown to reduce synaptic neuronal SOC and rescue dendritic spine loss in YAC128 striatal medium spiny neurons . It also has been identified as a potent and selective inhibitor of mitochondrial complex I .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of NF-κB activation and TNF-α production . It indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) .

Temporal Effects in Laboratory Settings

The stability of this compound is reported to be stable for 1 year from the date of purchase as supplied. Solutions in DMSO may be stored at -20° for up to 1 month .

準備方法

合成経路と反応条件

QNZの合成には、特定の条件下での4-クロロキナゾリンと4-フェノキシフェネチルアミンの反応が含まれます。 反応は通常、炭酸カリウムなどの塩基の存在下、ジメチルホルムアミド(DMF)などの溶媒中、高温で行われます .

工業生産方法

工業生産の場合、高収率と純度を確保するために反応条件を最適化することで、QNZの合成をスケールアップできます。 この化合物は通常、再結晶またはクロマトグラフィー技術によって精製されて、所望の品質が得られます .

化学反応の分析

反応の種類

QNZは、次を含むさまざまな化学反応を起こします。

酸化: QNZは、特定の条件下で酸化されて、キナゾリンN-オキシド誘導体を形成することができます。

還元: この化合物は、対応するアミンを形成するために還元することができます。

置換: QNZは求核置換反応に参加することができます。この場合、キナゾリン環の塩素原子は他の求核剤によって置換されます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸などがあります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまな置換キナゾリン誘導体が含まれており、これらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

QNZは、科学研究において幅広い用途があります。

科学的研究の応用

QNZ has a wide range of scientific research applications:

Biology: It is used to study the NF-κB signaling pathway and its role in various biological processes.

Medicine: QNZ has shown potential in the treatment of diseases such as Huntington’s disease, systemic lupus erythematosus, and certain cancers

Industry: The compound is used in the development of new drugs and therapeutic agents.

類似化合物との比較

Similar Compounds

Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer treatment.

Erlotinib: Similar to gefitinib, it is used as an EGFR inhibitor for treating non-small cell lung cancer.

Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2, used in breast cancer treatment.

Uniqueness of QNZ

QNZ is unique due to its potent inhibition of the NF-κB signaling pathway, which is not a primary target for the other quinazoline derivatives mentioned. Its ability to modulate calcium signaling and reduce huntingtin protein levels further distinguishes it from similar compounds .

特性

IUPAC Name |

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAKVEUZKHOWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333507 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545380-34-5 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ)?

A: While initially proposed as an inhibitor of the NF-κB pathway and store-operated calcium influx [], this compound (QNZ) has been shown to primarily act as a potent and specific inhibitor of mitochondrial complex I [].

Q2: How does QNZ affect mitochondrial function?

A: QNZ specifically targets NADH–ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain [, ]. This inhibition leads to a reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production [].

Q3: What are the downstream effects of QNZ's inhibition of mitochondrial complex I?

A3: Inhibition of complex I by QNZ induces a range of cellular responses, including:

- Apoptosis: QNZ promotes apoptosis in various cell types, including human non-Hodgkin lymphoma cells [, , ] and hepatocellular carcinoma cells [], by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and Survivin [, ].

- Suppression of angiogenesis and metastasis: QNZ reduces the expression and secretion of angiogenesis- and metastasis-related proteins, such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) [, ]. This effect is likely mediated through the inhibition of NF-κB activation [, ].

- Modulation of glucose uptake: In chondrocytes, QNZ promotes glucose uptake through the activation of glucose transporter type 4 (Glut4), contributing to its protective effects against degeneration [].

- Impaired proliferation and migration: QNZ inhibits the proliferation and migration of fibroblasts [], a finding potentially relevant for its synergistic effects with bone morphogenetic protein 2 (BMP2) in osteogenesis.

Q4: Does QNZ interact with other cellular pathways besides mitochondrial complex I?

A4: Yes, QNZ has demonstrated activity in other cellular pathways, including:

- NF-κB pathway: While not its primary target, QNZ can inhibit the NF-κB signaling pathway [, , , , , , ], leading to reduced inflammation in various models.

Q5: What is the molecular formula and weight of QNZ?

A5: QNZ has a molecular formula of C23H22N4O and a molecular weight of 370.44 g/mol.

Q6: How stable is QNZ under various conditions?

A6: The provided research papers do not explicitly address the stability of QNZ under different storage conditions. Further investigation is needed to determine its stability profile.

Q7: Are there any known formulation strategies to improve QNZ's solubility, bioavailability, or stability?

A7: The provided research papers do not discuss specific formulation strategies for QNZ. This is an area for future research to explore optimizing its delivery and therapeutic efficacy.

Q8: Does QNZ exhibit any catalytic properties?

A8: The provided research articles do not indicate any catalytic properties of QNZ. Its primary role seems to revolve around inhibiting enzymatic activity (mitochondrial complex I) rather than catalyzing reactions.

Q9: Have there been any computational chemistry studies on QNZ?

A: Yes, one study employed molecular docking and molecular dynamics simulations to investigate the interaction of QNZ with the penicillin-binding protein 2a (PBP2a) allosteric site in methicillin-resistant Staphylococcus aureus []. This study proposed potential QNZ analogs with improved binding affinities to PBP2a as potential novel antibiotics.

Q10: What is known about the structure-activity relationship (SAR) of QNZ?

A: While the provided research focuses primarily on QNZ itself, one study examining quinazoline-based inhibitors of mitochondrial complex I highlighted the importance of specific substitution patterns for inhibitory activity [].

Q11: What are the main in vitro models used to study QNZ?

A11: QNZ's effects have been investigated using various in vitro models, including:

- Human cell lines: Various cancer cell lines, such as non-Hodgkin lymphoma cells [, , ], hepatocellular carcinoma cells [], breast cancer cells [], and lung cancer cells [], have been used to investigate QNZ's anti-tumor effects. Other cell types, like chondrocytes [] and human nasal epithelial cells [], have also been used to study its effects on specific cell functions.

- Primary cells: Studies have utilized primary cells, including mouse bone marrow-derived dendritic cells [] and cortical neurons from embryonic mouse brain [], to examine QNZ's impact on immune responses and neuronal function, respectively.

- 3D cell culture models: One study used 3D Madin-Darby canine kidney cells to assess QNZ's ability to inhibit cyst formation in a polycystic kidney disease model [].

Q12: What in vivo models have been used to evaluate QNZ's efficacy?

A12: QNZ's therapeutic potential has been explored in a range of in vivo models:

- Rodent models: QNZ has been tested in various rodent models, including models of intervertebral disc degeneration [], diabetic retinopathy [], sensorineural hearing loss [], polycystic kidney disease [], and cerebral ischemia-reperfusion injury [].

- Mouse models of human diseases: Studies have employed transgenic mouse models of Huntington's disease [] and a mouse model of Kawasaki disease [] to investigate QNZ's therapeutic potential in these conditions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

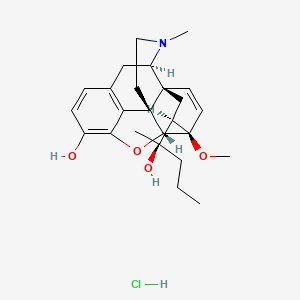

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)

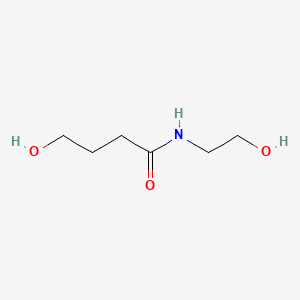

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)